1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a urea-based heterocyclic compound featuring a benzodioxole moiety linked via a methyl group to the urea nitrogen, and a pyrazole ring substituted with a tetrahydropyran group. This structure combines pharmacophoric elements associated with bioactivity, including the benzodioxole group (known for metabolic stability and ligand-receptor interactions) and the pyrazole core (common in kinase inhibitors and anticonvulsants) . The tetrahydropyran substituent may enhance solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-17(18-8-12-1-2-15-16(7-12)25-11-24-15)20-13-9-19-21(10-13)14-3-5-23-6-4-14/h1-2,7,9-10,14H,3-6,8,11H2,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEIHJIVKAIPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C17H21N3O3
- Molecular Weight: 313.37 g/mol
- CAS Number: 171752-68-4
This structure features a benzo[d][1,3]dioxole moiety connected to a pyrazole derivative through a urea linkage, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Compounds in this class have shown MIC values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 9 | 2.50 | E. coli |
| 11b | 20 | Staphylococcus aureus |
These findings indicate a promising potential for developing new antimicrobial agents based on this scaffold.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated:
- DPPH Scavenging Activity: The compound demonstrated scavenging percentages between 84.16% and 90.52%, suggesting strong antioxidant properties .
| Compound | DPPH Scavenging (%) |
|---|---|
| 9 | 88.56 |
| 11b | 86.42 |
This antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was assessed through hemolysis inhibition assays. The results showed:
- HRBC Membrane Stabilization: Percentages ranged from 86.70% to 99.25%, indicating significant anti-inflammatory effects .
| Compound | HRBC Stabilization (%) |
|---|---|
| 9 | 86.70 |
| 11b | 73.67 |
These findings suggest that the compound could be beneficial in treating inflammatory conditions.
Cytotoxicity Assays
In vitro cytotoxicity studies were conducted to evaluate the safety profile of the compound:
- Cytotoxic Concentration (CC50): The CC50 values ranged from 163.3 µM to 170 µM across different cell lines, indicating moderate cytotoxicity .
| Cell Line | CC50 (µM) |
|---|---|
| A549 (Lung) | 163.3 |
| HeLa (Cervical) | 170 |
This data emphasizes the need for further studies to optimize the therapeutic index of the compound.
Case Studies and Research Findings
A study published in MDPI highlighted the synthesis and biological evaluation of benzofuran-pyrazole derivatives, including compounds structurally related to This compound . The study reported significant broad-spectrum antimicrobial activity and potent inhibition of bacterial DNA gyrase B, which is critical for bacterial replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key structural motifs with several synthesized derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity : The tetrahydropyran group likely reduces logP compared to tert-butyl () or furan () analogs, enhancing aqueous solubility .
- In contrast, carbohydrazide derivatives () exhibit anticonvulsant effects via GABA modulation .
- Metabolic Stability : The benzodioxole group resists oxidative metabolism, a shared advantage with compounds in and , whereas furan-containing analogs may face metabolic instability .
Research Findings and Implications
- Synthetic Feasibility: The compound’s synthesis is achievable using established methods (e.g., azide-amine coupling or pyrazolooxazinone intermediates), but scalability depends on optimizing tetrahydropyran introduction .
Preparation Methods
Reduction of Piperonal to Piperonyl Alcohol
Piperonal (benzo[d]dioxole-5-carbaldehyde) is reduced to piperonyl alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds with high efficiency, typically yielding >90% of the alcohol.
Reaction Conditions :
- Reagent : NaBH₄ (2 equiv.)
- Solvent : Methanol, 0°C to room temperature
- Time : 4–6 hours
Conversion of Piperonyl Alcohol to Piperonyl Chloride
Piperonyl alcohol is treated with thionyl chloride (SOCl₂) to form piperonyl chloride. This reaction is quantitative under anhydrous conditions.
Reaction Conditions :
- Reagent : SOCl₂ (1.5 equiv.)
- Solvent : Dichloromethane (DCM), reflux
- Time : 2–3 hours
Amination of Piperonyl Chloride to BDA
Piperonyl chloride is subjected to amination using aqueous ammonia or the Gabriel synthesis. The latter method, involving potassium phthalimide followed by hydrazine cleavage, avoids over-alkylation.
Gabriel Synthesis Protocol :
- Alkylation : Piperonyl chloride + potassium phthalimide → Phthalimidomethyl benzo[d]dioxole
- Cleavage : Hydrazine hydrate in ethanol → BDA
Yield : 70–75% over two steps.
Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (TPPA)
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclization of a 1,3-diketone (e.g., acetylacetone) with hydrazine hydrate. This produces 1H-pyrazol-4-amine, which is subsequently functionalized at the N1 position.
Reaction Conditions :
- Reagent : Hydrazine hydrate (1.2 equiv.)
- Solvent : Ethanol, reflux
- Time : 6–8 hours
N1-Alkylation with Tetrahydro-2H-pyran-4-yl Bromide
The pyrazole amine is alkylated using tetrahydro-2H-pyran-4-yl bromide in the presence of a base such as potassium carbonate (K₂CO₃). Selective alkylation at the N1 position is achieved by controlling stoichiometry and reaction time.
Reaction Conditions :
- Reagent : Tetrahydro-2H-pyran-4-yl bromide (1.1 equiv.), K₂CO₃ (2 equiv.)
- Solvent : Dimethylformamide (DMF), 80°C
- Time : 12–16 hours
- Yield : 60–65%.
Urea Bridge Formation
Carbonyldiimidazole (CDI)-Mediated Coupling
BDA and TPPA are coupled using CDI, which activates one amine as an imidazole carbamate intermediate. This method avoids toxic phosgene derivatives and ensures high regioselectivity.
Procedure :
- Activation : BDA + CDI → Imidazole carbamate
- Coupling : Imidazole carbamate + TPPA → Target urea
Reaction Conditions :
Triphosgene-Assisted Coupling
Alternatively, triphosgene generates an isocyanate intermediate from BDA, which reacts with TPPA to form the urea. This method requires stringent temperature control to prevent side reactions.
Procedure :
- Isocyanate Formation : BDA + triphosgene → Isocyanate
- Urea Formation : Isocyanate + TPPA → Target urea
Reaction Conditions :
- Reagent : Triphosgene (0.5 equiv.)
- Solvent : Dichloromethane (DCM), 0°C
- Time : 8–12 hours
- Yield : 45–50%.
Optimization and Challenges
Purification Strategies
The final product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).
Side Reactions and Mitigation
- Symmetrical Urea Formation : Controlled stoichiometry (1:1 amine ratio) minimizes this byproduct.
- Pyrazole Decomposition : Low temperatures (<80°C) during alkylation prevent ring degradation.
Analytical Data and Characterization
Table 1: Physical Properties of Key Intermediates
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 1,3-Benzodioxol-5-ylmethylamine | C₈H₉NO₂ | 92–94 | 75 |
| 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine | C₈H₁₃N₃O | 118–120 | 65 |
| Target Urea | C₁₆H₁₈N₄O₃ | 165–167 | 55 |
Table 2: Spectral Data for Target Urea
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, urea NH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.45 (s, 2H, CH₂), 4.10–4.05 (m, 2H, pyran OCH₂), 3.70–3.65 (m, 2H, pyran CH₂), 2.45–2.40 (m, 1H, pyran CH), 1.90–1.80 (m, 4H, pyran CH₂).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₈N₄O₃ [M+H]⁺: 323.1354; found: 323.1356.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
